3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid
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Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid is an organic compound featuring a benzodioxane ring fused to an acrylic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The benzodioxane ring is known for its presence in various bioactive molecules, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid typically involves the reaction of 1,4-benzodioxane derivatives with acrylic acid or its derivatives. One common method involves the use of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde as a starting material. The reaction is carried out under inert atmosphere conditions, with potassium carbonate as a base and glacial acetic acid as a solvent. The reaction mixture is stirred at 0°C and then gradually warmed to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated systems can enhance yield and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The benzodioxane ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products include halogenated or nitrated benzodioxane derivatives.
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid involves its interaction with specific molecular targets. The benzodioxane ring can interact with enzymes and receptors, modulating their activity. The acrylic acid moiety can participate in covalent bonding with nucleophilic sites on proteins, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,4-Benzodioxan-2-yl)acrylic acid
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)acrylic acid
Comparison
This compound is unique due to the position of the acrylic acid moiety on the benzodioxane ring. This structural difference can influence the compound’s reactivity and biological activity. Compared to similar compounds, this compound may exhibit distinct pharmacological properties and synthetic utility .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOZWMLNDDCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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